3-[(Cyclopentylcarbonyl)amino]benzoic acid
Overview
Description
3-[(Cyclopentylcarbonyl)amino]benzoic acid, also known as CPBA and 3-CPBA, is an organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CPBA is a versatile reagent used in organic synthesis and has been used in a variety of applications, including the synthesis of a variety of heterocyclic compounds, the synthesis of drugs and agrochemicals, and the preparation of polymers.
Scientific Research Applications
3-[(Cyclopentylcarbonyl)amino]benzoic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of drugs and agrochemicals, and the preparation of polymers. 3-[(Cyclopentylcarbonyl)amino]benzoic acid has also been used as a reagent in the synthesis of various pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory agents. 3-[(Cyclopentylcarbonyl)amino]benzoic acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]benzoic acid is not yet fully understood. It is believed that 3-[(Cyclopentylcarbonyl)amino]benzoic acid acts as an acid catalyst in the reaction of cyclopentanecarboxylic acid with an amine, resulting in the formation of a cyclopentylcarboxylamide. This cyclopentylcarboxylamide is then hydrolyzed to form 3-[(Cyclopentylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(Cyclopentylcarbonyl)amino]benzoic acid are not yet fully understood. However, it is believed that 3-[(Cyclopentylcarbonyl)amino]benzoic acid may be involved in the regulation of various metabolic pathways, such as the synthesis of fatty acids, proteins, and carbohydrates. 3-[(Cyclopentylcarbonyl)amino]benzoic acid may also have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-[(Cyclopentylcarbonyl)amino]benzoic acid is a versatile reagent used in organic synthesis and has several advantages for lab experiments. It is relatively inexpensive and can be prepared in large quantities. It is also relatively stable under a variety of conditions, making it suitable for use in a variety of reactions. However, 3-[(Cyclopentylcarbonyl)amino]benzoic acid is also sensitive to moisture and light and can be degraded by strong acids and bases.
Future Directions
There are several potential future directions for the use of 3-[(Cyclopentylcarbonyl)amino]benzoic acid. It could be used to synthesize a variety of heterocyclic compounds, drugs, and agrochemicals. It could also be used in the synthesis of polymers and other materials. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-[(Cyclopentylcarbonyl)amino]benzoic acid, as well as its potential applications in medicine.
properties
IUPAC Name |
3-(cyclopentanecarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9H,1-2,4-5H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXMHUNVMNJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588147 | |
Record name | 3-[(Cyclopentanecarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylcarbonyl)amino]benzoic acid | |
CAS RN |
915921-84-5 | |
Record name | 3-[(Cyclopentanecarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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